![molecular formula C16H14N2O3 B2882834 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309555-94-8](/img/structure/B2882834.png)

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

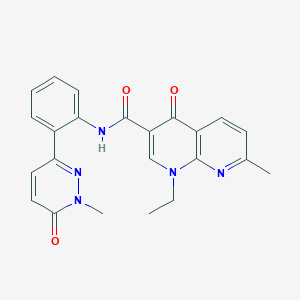

The compound appears to contain a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolo[3,4-b]pyridin moiety. Dihydrobenzo[b][1,4]dioxins are a type of aromatic organic compound containing a fused six-membered and five-membered ring structure . Pyrrolo[3,4-b]pyridine is a tricyclic compound consisting of a pyridine ring fused to a pyrrole .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of nitrogen in the pyrrolopyridine ring could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure and the presence of the nitrogen atom. It would likely be a solid at room temperature .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Transformations

Synthesis of Pyrrolopyrimidines and Pyrazoles : Research has focused on synthesizing pyrrolopyrimidines and pyrazoles, demonstrating the versatility of similar structures in creating compounds with potential biological activity. For instance, pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields through amine oxide rearrangement, showing the synthetic adaptability of these heterocyclic frameworks (Majumdar et al., 1998).

Antiviral and Antimicrobial Activity : Compounds structurally related to the query have shown significant biological activities. Novel antiviral benzofuran-transition metal complexes were synthesized, demonstrating potent HIV inhibitory activity, suggesting the potential of such compounds in antiviral research (Galal et al., 2010).

Analgesic and Anti-inflammatory Properties : Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has uncovered their analgesic and anti-inflammatory properties, hinting at the therapeutic potentials of structurally related molecules (Muchowski et al., 1985).

Enzymatic Reactions and Metabolism : Studies on the metabolism of aromatic acids by Pseudomonas putida have elucidated pathways for the oxidation of methoxy-benzoic acids, which could inform the metabolic fate of structurally similar compounds (Donnelly & Dagley, 1980).

B-Raf Kinase Inhibitors for Cancer Therapy : The design and modification of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been explored as inhibitors of B-Raf kinase, a target in cancer therapy. This highlights the potential of structurally related compounds in developing new anticancer therapies (Yang et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(18-8-11-4-3-7-17-12(11)9-18)15-10-20-13-5-1-2-6-14(13)21-15/h1-7,15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTRCYERSBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=C(C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)